Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
Description
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS 701232-69-1) is a boronate ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. Its structure features a para-substituted phenyl ring with a dioxaborolane moiety and a methyl propanoate ester, offering a balance between steric accessibility and electronic stability. This compound is critical in pharmaceutical and materials science research, particularly in constructing complex molecules like kinase inhibitors and radiotracers .
Properties
IUPAC Name |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-11(14(18)19-6)12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPXZQYGTLPYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140144 | |
| Record name | Methyl α-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890839-11-9 | |
| Record name | Methyl α-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890839-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves the reaction of 4-bromo-2-methylpropanoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic ester compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully monitored to maintain the purity and quality of the product, which is crucial for its application in pharmaceutical synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Potassium carbonate, sodium hydroxide.
Solvents: DMF, toluene, ethanol.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products Formed
Suzuki-Miyaura Reaction: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Organic Synthesis
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is primarily utilized as a reagent in organic synthesis. Its boron-containing moiety allows for various reactions:
- Borylation Reactions : The compound can be used to introduce boron into organic molecules through borylation reactions. This is crucial for synthesizing boronic acids and esters that are important intermediates in organic synthesis.
- Cross-Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Data Table: Key Reactions Involving this compound
Medicinal Chemistry
The compound's structural features enable its use in medicinal chemistry:
- Drug Development : Its derivatives have been investigated for potential therapeutic applications due to their ability to modulate biological pathways. The incorporation of boron into drug molecules can enhance their pharmacological properties.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer activity by targeting specific cancer cell lines. These compounds can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Materials Science
In materials science, the compound is explored for its potential in developing new materials with enhanced properties:
- Polymer Chemistry : It serves as a monomer or additive in polymerization processes to create boron-containing polymers that exhibit unique mechanical and thermal properties.
Data Table: Properties of Boron-Based Polymers
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Aerospace Materials |
| Mechanical Strength | Enhanced | Structural Components |
| Electrical Conductivity | Variable | Electronic Devices |
Mechanism of Action
The mechanism of action of Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the boronic ester forms a complex with the palladium catalyst, facilitating the transmetalation step in the Suzuki-Miyaura reaction. This step is crucial for the formation of the carbon-carbon bond between the boronic ester and the aryl or vinyl halide .
Comparison with Similar Compounds
Structural Analogs with Varying Ester Groups
a. Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 890839-11-9)
- Key Difference: Ethyl ester group replaces methyl, and the propanoate chain is shortened to acetate.
- Impact : The ethyl group may enhance lipophilicity but reduce reaction rates in cross-couplings due to increased steric bulk. The shorter acetate chain alters electronic effects on the boronate moiety .
b. Methyl 2-(2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 859169-20-3)
Positional Isomers and Substituent Variations
a. Methyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
- Key Difference : Boronate ester is meta-substituted instead of para.
b. tert-Butyl 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS 872054-15-4)
Ether-Linked Derivatives
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate (4a)
Branched and Functionalized Derivatives
a. Methyl 2-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (4.3m)
b. 3-Phenyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanal
- Key Difference : Aldehyde functional group replaces the ester.
- Impact : The aldehyde enables nucleophilic additions but introduces instability under basic conditions, limiting utility in multi-step syntheses .
Data Table: Comparative Properties of Key Analogs
Biological Activity
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate, also known as methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (PubChem CID: 57871071), is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, safety profiles, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C15H21BO4
- Molecular Weight : 276.14 g/mol
- CAS Number : 454185-98-9
- Synonyms :
- Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
- (4-Methoxycarbonylmethyl)phenylboronic acid pinacol ester
Structural Representation
The compound features a boron-containing dioxaborolane moiety that is significant for its reactivity and potential applications in medicinal chemistry.
Research indicates that compounds with dioxaborolane structures may exhibit various biological activities including:
- Anticancer Activity : Preliminary studies suggest that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
- Enzyme Inhibition : The presence of the boron atom allows for interactions with biological macromolecules, potentially inhibiting enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : Compounds like this compound may influence signaling pathways related to inflammation and cell survival.
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of boron-containing compounds similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM. The mechanism was attributed to CDK inhibition leading to cell cycle arrest.
Study 2: Enzyme Interaction
In a study focusing on enzyme inhibition published in Biochemistry, researchers demonstrated that derivatives of dioxaborolane could effectively inhibit serine proteases. The binding affinity was assessed using surface plasmon resonance (SPR), showing a Kd value of approximately 15 nM for one derivative.
Safety Profile
According to safety data from PubChem:
- Skin Irritation : Causes skin irritation (H315).
- Eye Irritation : Causes serious eye irritation (H319).
These findings highlight the importance of handling this compound with care in laboratory settings.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate, and how can purity be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. A typical protocol involves coupling aryl halides with the boronate under palladium catalysis. For purification, column chromatography with silica gel (using ethyl acetate/hexane gradients) is effective, achieving >95% purity as confirmed by HPLC . Reaction optimization (e.g., temperature, catalyst loading) can minimize side products like deborylation byproducts .
Q. How can structural confirmation and purity assessment be performed for this compound?
- Methodology :
- NMR Spectroscopy : and NMR are critical for confirming the ester and dioxaborolane groups. The NMR peak at ~30 ppm confirms boronate integrity .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and detects impurities.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with C18 columns and acetonitrile/water mobile phases .
Q. What safety precautions are essential when handling this compound?
- Guidelines :
- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Conduct reactions in a fume hood due to potential volatile byproducts.
- Dispose of waste via certified chemical disposal services, as boronate esters may persist in the environment .
Advanced Research Questions
Q. How does the steric and electronic nature of the dioxaborolane group influence reactivity in cross-coupling reactions?
- Analysis : The tetramethyl substituents on the dioxaborolane ring enhance steric protection, reducing hydrolysis and improving stability. However, steric hindrance may slow transmetallation steps in Suzuki couplings. Computational studies (DFT) can model the boron center’s electron density to predict coupling efficiency with specific aryl halides .
Q. What strategies mitigate side reactions (e.g., protodeboronation) during synthesis?
- Optimization :
- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent hydrolysis.
- Additives like KPO or CsCO enhance base-mediated transmetallation, reducing protodeboronation.
- Monitor reaction progress via LC-MS to identify and quench side products early .
Q. How can the environmental fate of this compound be assessed in laboratory settings?
- Methodology :
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, tracking degradation via NMR or LC-MS.
- Ecotoxicity Screening : Use model organisms (e.g., Daphnia magna) to assess acute toxicity, following OECD guidelines.
- Computational Tools : EPI Suite predicts biodegradation pathways and persistence .
Q. What advanced techniques characterize its solid-state properties for material science applications?
- Approaches :
- X-ray Diffraction (XRD) : Resolves crystal packing and boron coordination geometry.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C typical for boronate esters).
- DSC : Identifies phase transitions, useful for polymer composite design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
